molecular formula C23H21N3O3S B4845773 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide

2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide

Cat. No. B4845773
M. Wt: 419.5 g/mol
InChI Key: CLMSNPREBDPHCV-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide, also known as CDT-2, is a potent inhibitor of the E3 ubiquitin ligase complex. This compound has been extensively studied for its potential applications in cancer treatment and other diseases that involve dysregulated ubiquitination.

Mechanism of Action

2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide works by inhibiting the E3 ubiquitin ligase complex, which is responsible for the degradation of many proteins involved in cell cycle regulation, DNA repair, and apoptosis. By inhibiting this complex, 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide can stabilize these proteins and promote their accumulation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the E3 ubiquitin ligase complex, it has been shown to inhibit the activity of several other enzymes and signaling pathways involved in cancer progression. 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has also been shown to have anti-inflammatory effects, and to modulate the immune response.

Advantages and Limitations for Lab Experiments

2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of the E3 ubiquitin ligase complex, making it a valuable tool for studying the role of ubiquitination in various cellular processes. However, 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide can be difficult to synthesize and purify, and its effects can be influenced by factors such as cell type and culture conditions.

Future Directions

There are several potential future directions for research on 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide. One area of interest is the development of more efficient and scalable methods for synthesizing 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide and related compounds. Another area of interest is the identification of biomarkers that can be used to predict the response of cancer cells to 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide treatment. Additionally, further studies are needed to fully understand the mechanisms of action of 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide and its potential applications in other diseases beyond cancer.

Scientific Research Applications

2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has been studied extensively for its potential applications in cancer treatment. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

(E)-2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-28-19-11-10-17(21(13-19)29-4-2)12-18(14-24)22(27)26-23-25-20(15-30-23)16-8-6-5-7-9-16/h5-13,15H,3-4H2,1-2H3,(H,25,26,27)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMSNPREBDPHCV-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC(=CS2)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide
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2-cyano-3-(2,4-diethoxyphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide

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